molecular formula C22H26N4O4 B613423 Fmoc-homoarg-OH CAS No. 776277-76-0

Fmoc-homoarg-OH

Cat. No.: B613423
CAS No.: 776277-76-0
M. Wt: 410.47
InChI Key: QRELIJBJYZHTQU-IBGZPJMESA-N
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Description

Fmoc-homoarginine (Fmoc-homoarg-OH) is a derivative of the amino acid homoarginine, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to introduce homoarginine into peptide chains .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homoarginine typically involves the protection of the homoarginine amino group with the Fmoc group. This is achieved through the reaction of homoarginine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis of Fmoc-homoarginine can be optimized by using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Biological Activity

Fmoc-homoarginine (Fmoc-homoarg-OH) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound, also known as Fmoc-L-beta-homoarginine, features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its use in solid-phase peptide synthesis (SPPS). The molecular formula is C36H44N4O7SC_{36}H_{44}N_{4}O_{7}S, with a molecular weight of 676.82 g/mol. The unique beta-homoarginine structure enhances the stability and pharmacokinetic properties of peptides synthesized with this compound.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the attachment of the Fmoc group to the homoarginine backbone. This allows for selective deprotection under basic conditions, typically using piperidine in dimethylformamide (DMF), facilitating subsequent coupling reactions with other amino acids to form peptides.

The biological activity of this compound is largely attributed to its incorporation into peptide sequences that exhibit pharmacological properties. The specific actions depend on the designed sequence of the resulting peptides, which can interact with various biological targets such as receptors or enzymes.

Potential Applications:

  • Drug Development: Peptides synthesized with this compound have shown enhanced binding affinity and specificity for their targets, making them valuable candidates for therapeutic applications.
  • Modulation of Signaling Pathways: Studies indicate that modifications involving homoarginine can influence signaling pathways by altering protein interactions.

Research Findings

Several studies have investigated the biological activities associated with homoarginine derivatives:

  • Antibacterial Activity: A study on beta-oligoarginines, including those containing homoarginine, showed no significant antibacterial activity against common pathogens at concentrations up to 100 µM .
  • Cell Penetration Studies: Research involving fluorescence-labeled beta-oligoarginines demonstrated their ability to penetrate HeLa cells and human foreskin keratinocytes, suggesting potential for drug delivery applications .
  • Peptide Stability: Replacing arginine with homoarginine in peptide sequences has been shown to increase resistance to enzymatic degradation, enhancing the stability of biologically active peptides .

Comparative Analysis

The following table summarizes the unique features of this compound compared to other related compounds:

Compound NameUnique Features
This compoundBeta-homo structure enhances stability
Fmoc-L-Arginine(Pmc)-OHStandard arginine side chain
Fmoc-homo-Lysine-OHLysine side chain; differing charge characteristics
Fmoc-homo-Arginine(Boc)-OHUses Boc protecting group; affects reactivity

Study 1: Peptide Design and Activity

A study focused on synthesizing neo-endorphins and dynorphins using homoarginine derivatives showed promising results for increased resistance to proteolytic degradation, indicating that incorporating this compound could enhance therapeutic efficacy in pain management applications .

Study 2: High-Throughput Screening

High-throughput screening methods have been employed to assess the effectiveness of peptides containing this compound in biological assays targeting specific proteins or receptors. These studies highlight the potential for developing novel therapeutic agents based on this compound's unique properties.

Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELIJBJYZHTQU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654068
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776277-76-0
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fmoc-homoarg-OH serves as one of the amino acid building blocks in the step-by-step synthesis of the eptifibatide peptide on a solid support (Rink AM Resin) []. The "Fmoc" group acts as a temporary protecting group for the amino group, while "OH" indicates the reactive carboxyl group, allowing for sequential addition of amino acids to build the desired peptide sequence.

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